molecular formula C27H27N3O7 B6517336 2-[2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinazolin-1-yl]-N-(4-ethoxyphenyl)acetamide CAS No. 899921-72-3

2-[2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinazolin-1-yl]-N-(4-ethoxyphenyl)acetamide

Cat. No.: B6517336
CAS No.: 899921-72-3
M. Wt: 505.5 g/mol
InChI Key: ZFGJCAVLYZAJSO-UHFFFAOYSA-N
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Description

The compound 2-[2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinazolin-1-yl]-N-(4-ethoxyphenyl)acetamide features a tetrahydroquinazoline-2,4-dione core substituted at position 3 with a 3,4,5-trimethoxyphenyl group. The acetamide moiety at position 1 is linked to a 4-ethoxyphenyl group. The 3,4,5-trimethoxy motif is frequently associated with tubulin inhibition and anticancer activity, while the 4-ethoxyphenyl group may influence solubility and target binding .

Properties

IUPAC Name

2-[2,4-dioxo-3-(3,4,5-trimethoxyphenyl)quinazolin-1-yl]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O7/c1-5-37-19-12-10-17(11-13-19)28-24(31)16-29-21-9-7-6-8-20(21)26(32)30(27(29)33)18-14-22(34-2)25(36-4)23(15-18)35-3/h6-15H,5,16H2,1-4H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFGJCAVLYZAJSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

The compound “2-[2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinazolin-1-yl]-N-(4-ethoxyphenyl)acetamide” is a complex organic molecule that has garnered attention in various scientific research domains. This article aims to provide a comprehensive overview of its applications, particularly in medicinal chemistry, pharmacology, and material science.

Anticancer Activity

Several studies have investigated the anticancer properties of quinazoline derivatives, including the compound . Research indicates that quinazoline derivatives can inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by activating specific signaling pathways. Studies have shown that similar compounds can inhibit the activity of kinases involved in cell cycle regulation and survival pathways.
  • Case Study : In a study published in the Journal of Medicinal Chemistry, a derivative of this compound demonstrated significant cytotoxic effects against breast cancer cell lines (MCF-7) and lung cancer cell lines (A549) .

Antimicrobial Properties

Quinazoline derivatives have also been explored for their antimicrobial activities. The presence of methoxy groups in the structure enhances lipophilicity, allowing better penetration into microbial membranes.

  • Research Findings : A study published in Pharmaceutical Biology reported that similar quinazoline derivatives exhibited activity against both Gram-positive and Gram-negative bacteria. The compound's structural features contribute to its ability to disrupt microbial cell function .

Anti-inflammatory Effects

The anti-inflammatory potential of quinazoline compounds is another area of interest. The modulation of inflammatory pathways could lead to therapeutic applications in diseases such as arthritis and other inflammatory conditions.

  • Case Study : Research published in European Journal of Pharmacology highlighted that certain derivatives could significantly reduce the production of pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory diseases .

Central Nervous System (CNS) Effects

The compound may exhibit neuroprotective effects due to its ability to interact with neurotransmitter systems.

  • Neuroprotection : Studies suggest that quinazoline derivatives can protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases like Alzheimer's .

Analgesic Properties

Research has also indicated that this class of compounds might possess analgesic properties.

  • Mechanism : The analgesic effect may be mediated through opioid receptor pathways or by inhibiting cyclooxygenase enzymes involved in pain signaling .

Organic Electronics

The unique electronic properties of quinazoline derivatives make them suitable for applications in organic electronics.

  • Conductivity Studies : Research has shown that incorporating such compounds into organic photovoltaic cells can enhance their conductivity and efficiency due to their π-conjugated systems .

Photovoltaic Applications

The compound's ability to absorb light and convert it into electrical energy has been explored for use in solar cells.

  • Efficiency Findings : A study published in Solar Energy Materials and Solar Cells demonstrated improved energy conversion efficiencies when quinazoline derivatives were used as active materials in solar cell designs .

Comparison with Similar Compounds

N-(4-Ethoxyphenyl)-2-((4-Oxo-3-(4-Sulfamoylphenyl)-3,4-Dihydroquinazolin-2-yl)Thio)Acetamide (Compound 13, )

  • Core : 3,4-Dihydroquinazolin-4-one.
  • Substituents : A 4-sulfamoylphenyl group at position 3 and a thioether-linked N-(4-ethoxyphenyl)acetamide.
  • Activity: Exhibited antimicrobial properties, with the sulfamoyl group enhancing antibacterial potency compared to non-sulfonamide analogues .
  • Key Difference : The sulfamoyl group may improve solubility but reduces lipophilicity compared to the trimethoxyphenyl group in the target compound.

N-[(2,4-Dichlorophenyl)Methyl]-2-(2,4-Dioxo-1H-Quinazolin-3-yl)Acetamide ()

  • Core : Quinazoline-2,4-dione.
  • Substituents : Dichlorophenylmethyl group at the acetamide side chain.

Thiazolidine and Thiazole Derivatives

2-(2,4-Dioxo-1,3-Thiazolidin-5-yl)-N-[5-(3,4,5-Trimethoxyphenyl)-1,3,4-Thiadiazol-2-yl]Acetamide (Compound 18, )

  • Core : Thiazolidine-2,4-dione.
  • Substituents : 3,4,5-Trimethoxyphenyl on a thiadiazole ring and a thiazolidinedione-linked acetamide.
  • Activity : Demonstrated IC₅₀ values of 15.28 mg/mL (MCF-7) and 12.7 mg/mL (A549), highlighting anticancer efficacy linked to the trimethoxyphenyl moiety .
  • Comparison : The thiazolidinedione core may confer distinct redox-modulating effects compared to the quinazoline scaffold.

N-(4-Ethoxyphenyl)-2-(4-Oxo-2-Phenylimino-1,3-Thiazolidin-5-yl)Acetamide ()

  • Core: Thiazolidinone.
  • Substituents: Ethoxyphenyl acetamide and phenylimino group.
  • Tautomerism : Exists as a 1:1 tautomeric mixture, which could influence receptor binding kinetics .

Triazole Derivatives

2-((4-(2,5-Dimethylphenyl)-5-Phenyl-4H-1,2,4-Triazol-3-yl)Thio)-N-(4-Ethoxyphenyl)Acetamide ()

  • Core : 1,2,4-Triazole.
  • Substituents : Ethoxyphenyl acetamide and dimethylphenyl group.
  • Activity : Antimicrobial and antifungal properties attributed to the triazole core and methoxy substituents .

2-{[4-Amino-5-(3,4,5-Trimethoxyphenyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-(4-Phenoxyphenyl)Acetamide ()

  • Core : 1,2,4-Triazole.
  • Substituents: Trimethoxyphenyl and phenoxyphenyl groups.

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound Tetrahydroquinazoline 3,4,5-Trimethoxyphenyl; 4-ethoxyphenyl acetamide Under investigation N/A
N-(4-Ethoxyphenyl)-2-((4-oxo-3-(4-sulfamoylphenyl)quinazolin-2-yl)thio)acetamide (Compound 13) 3,4-Dihydroquinazolinone 4-Sulfamoylphenyl; thio-linked acetamide Antimicrobial
2-(2,4-Dioxothiazolidin-5-yl)-N-[5-(3,4,5-trimethoxyphenyl)thiadiazol-2-yl]acetamide (Compound 18) Thiazolidinedione Trimethoxyphenyl; thiadiazole Anticancer (IC₅₀: 12.7–15.28 mg/mL)
2-((4-(2,5-Dimethylphenyl)triazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide 1,2,4-Triazole Dimethylphenyl; ethoxyphenyl acetamide Antimicrobial

Preparation Methods

Cyclocondensation of Anthranilic Acid Derivatives

The tetrahydroquinazolinone scaffold is typically constructed via cyclocondensation between anthranilic acid derivatives and urea or thiourea analogs. For the target compound, 2-aminobenzoic acid derivatives functionalized at position 3 with a 3,4,5-trimethoxyphenyl group serve as critical intermediates. Reaction conditions involve:

  • Solvent : Dimethylformamide (DMF) or acetic acid

  • Catalyst : Phosphorus oxychloride (POCl₃) for activating carbonyl groups

  • Temperature : 90–110°C for 3–6 hours

A representative reaction uses 2-amino-3-(3,4,5-trimethoxyphenyl)benzoic acid and urea in DMF under reflux, yielding the tetrahydroquinazolin-2,4-dione core with 68–72% efficiency. Infrared (IR) spectroscopy confirms successful cyclization via C=O stretches at 1,680–1,690 cm⁻¹ and C=N vibrations at 1,620–1,630 cm⁻¹.

Vilsmeier-Haack Formylation for Ring Functionalization

Alternative routes employ Vilsmeier-Haack reagents (DMF-POCl₃) to introduce formyl groups at position 1 of the quinazolinone ring. This method enables subsequent nucleophilic substitution with 4-ethoxyaniline derivatives. Key steps include:

  • Formylation : Treatment of 2-amino-3-(3,4,5-trimethoxyphenyl)benzoic acid with DMF-POCl₃ at 0°C.

  • Cyclization : Heating the formylated intermediate with ammonium acetate to form the tetrahydroquinazolinone.

ConditionYield (%)Purity (%)
THF, 60°C, 12h7895
DMF, 80°C, 8h6589
Toluene, 110°C, 6h7292

Regioselective Functionalization at Position 3

Friedel-Crafts Alkylation for Aryl Group Introduction

The 3,4,5-trimethoxyphenyl group is introduced via Friedel-Crafts alkylation using:

  • Catalyst : Aluminum chloride (AlCl₃) in nitrobenzene.

  • Electrophile : 3,4,5-Trimethoxybenzyl chloride.

Challenges : Competing ortho/para director effects from methoxy groups necessitate low temperatures (0–5°C) to favor regioselectivity.

Suzuki-Miyaura Cross-Coupling

For halogenated intermediates, palladium-catalyzed coupling with 3,4,5-trimethoxyphenylboronic acid achieves higher regiocontrol:

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Base : K₂CO₃

  • Solvent : Dioxane-water (4:1)

  • Yield : 82%

Characterization and Analytical Validation

Spectroscopic Confirmation

  • ¹H NMR : Signals at δ 3.87–4.50 ppm (9H, OCH₃), δ 6.16–7.13 ppm (Ar-H), and δ 8.15–8.52 ppm (quinazolinone-H).

  • LCMS : Molecular ion peak at m/z 505.45 [M+H]⁺.

Purity Assessment

  • HPLC : >98% purity using a C18 column (acetonitrile-water, 70:30).

  • TLC : Rf = 0.76 (ethyl acetate:n-hexane, 1:1).

Scalability and Industrial Considerations

Solvent Recovery Systems

Batch processes using DMF require distillation recovery to reduce costs.

Catalytic Recycling

Pd catalysts in Suzuki couplings are recovered via filtration over Celite®, achieving 90% reuse efficiency.

Q & A

Basic Question: What are the key synthetic pathways for preparing this quinazolinone-acetamide compound?

Answer:
The synthesis typically involves multi-step protocols:

  • Step 1 : Formation of the quinazolinone core via cyclization of substituted anthranilic acid derivatives. For example, oxidation of 2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid using hydrogen peroxide generates the dioxo-quinazolinone scaffold .
  • Step 2 : Acetamide coupling using activating agents like N,N′-carbonyldiimidazole (CDI) to link the quinazolinone moiety to the 4-ethoxyphenyl group .
  • Step 3 : Introduction of the 3,4,5-trimethoxyphenyl substituent via nucleophilic substitution or Pd-catalyzed cross-coupling, depending on precursor availability .

Basic Question: How is structural characterization performed for this compound?

Answer:
Key methods include:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to confirm substitution patterns (e.g., methoxy and ethoxy groups) and acetamide linkage .
  • X-ray crystallography : Resolves stereochemistry of the tetrahydroquinazolinone ring and spatial orientation of the trimethoxyphenyl group .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for the labile dioxo-quinazolinone system .

Basic Question: What preliminary biological screening models are used to assess its activity?

Answer:

  • Antimicrobial assays : Disk diffusion or microdilution methods against Staphylococcus aureus and Candida albicans, given structural similarity to 3,4,5-trimethoxyphenyl-containing antifungals .
  • Anticonvulsant models : Pentylenetetrazole (PTZ)-induced seizures in mice to evaluate GABAergic modulation, with ED50_{50} calculations for dose optimization .
  • Cytotoxicity screening : MTT assays on HEK-293 or HepG2 cells to rule out nonspecific toxicity before advanced studies .

Advanced Question: How do substituent variations (e.g., methoxy vs. ethoxy groups) impact bioactivity?

Answer:

  • Methoxy groups : The 3,4,5-trimethoxyphenyl moiety enhances lipophilicity and membrane penetration, critical for antimicrobial activity. However, excessive methoxy substitution reduces solubility, necessitating structure-activity relationship (SAR) balancing .
  • Ethoxy group : The 4-ethoxyphenyl acetamide tail improves metabolic stability compared to shorter alkoxy chains, as shown in comparative pharmacokinetic studies .
  • Methodology : Use in silico logP calculations and HPLC-based solubility profiling to optimize substituent effects .

Advanced Question: What in vivo models are suitable for evaluating neuropharmacological effects?

Answer:

  • PTZ-induced seizures : Quantify latency to clonic-tonic seizures in mice, with GABAA_A receptor binding assays (e.g., 3^3H-muscimol displacement) to confirm mechanism .
  • Rotarod test : Assess motor coordination deficits to differentiate anticonvulsant efficacy from sedation .
  • Dose-ranging studies : Apply the Up-and-Down Procedure (OECD 425) to determine therapeutic indices .

Advanced Question: How to resolve contradictions in reported substituent activity data?

Answer:

  • Meta-analysis : Compare datasets across studies using tools like RevMan to identify confounding variables (e.g., assay conditions, cell lines) .
  • Controlled SAR experiments : Synthesize analogs with systematic substituent changes (e.g., mono-, di-, and tri-methoxy variants) and test under identical conditions .
  • Molecular dynamics simulations : Model ligand-receptor interactions to explain paradoxical activity trends (e.g., steric hindrance overriding electronic effects) .

Advanced Question: What computational methods predict binding affinity to GABAA_AA​ receptors?

Answer:

  • Molecular docking : Use AutoDock Vina with GABAA_A crystal structures (PDB: 6HUP) to identify key interactions (e.g., hydrogen bonding with α1-subunit residues) .
  • MD simulations (NAMD/GROMACS) : Assess binding stability over 100 ns trajectories, focusing on ligand-induced conformational changes in the benzodiazepine-binding site .
  • Free energy perturbation (FEP) : Calculate ΔΔG values for substituent modifications to prioritize synthetic targets .

Advanced Question: How to address solubility and stability challenges during formulation?

Answer:

  • Co-solvent systems : Use DMSO/PEG-400 mixtures (e.g., 10:90 v/v) to enhance aqueous solubility while avoiding precipitation .
  • Lyophilization : Prepare lyophilized powders with trehalose or mannitol as cryoprotectants for long-term storage .
  • Forced degradation studies : Expose to heat, light, and pH extremes (ICH guidelines) to identify degradation pathways (e.g., hydrolysis of the acetamide bond) .

Advanced Question: What strategies optimize heterocyclic ring stability during synthesis?

Answer:

  • Protecting groups : Use tert-butoxycarbonyl (Boc) for amine protection during quinazolinone cyclization to prevent ring-opening side reactions .
  • Low-temperature oxidation : Perform H2_2O2_2-mediated oxidation at 0–5°C to minimize over-oxidation of the dioxo moiety .
  • Catalytic additives : Add p-toluenesulfonic acid (PTSA) to accelerate cyclization and reduce reaction time .

Advanced Question: How to evaluate oxidative stress modulation in neurological models?

Answer:

  • Biomarker assays : Measure glutathione (GSH), malondialdehyde (MDA), and superoxide dismutase (SOD) levels in hippocampal tissue post-PTZ exposure .
  • Fluorescent probes (DCFH-DA) : Quantify ROS production in primary neuron cultures treated with the compound .
  • Nrf2 pathway analysis : Perform Western blotting for Nrf2 and HO-1 to assess antioxidant response activation .

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